molecular formula C22H16F3N3O B3013397 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034289-85-3

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B3013397
CAS RN: 2034289-85-3
M. Wt: 395.385
InChI Key: GLCZZEHGQPTBHJ-UHFFFAOYSA-N
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Description

The compound contains an imidazo[1,2-a]pyridine nucleus, which has attracted attention due to its unique chemical structure and versatility . It also contains a trifluoromethylphenyl group, which is a common motif in organocatalysts .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as diphenyl-1H-pyrazole derivatives with cyano substituents, have been synthesized for use as insecticides .


Molecular Structure Analysis

The compound’s structure includes an imidazo[1,2-a]pyridine nucleus, which is a type of aromatic heterocycle . It also contains a trifluoromethylphenyl group .

Scientific Research Applications

Synthesis and Imaging Applications

One significant application of imidazo[1,2-a]pyridine derivatives includes their synthesis for potential use in imaging studies. For instance, Katsifis et al. (2000) explored the synthesis of substituted imidazo[1,2-α]pyridines as potential probes for studying the peripheral benzodiazepine receptors using SPECT. The derivatives showed high affinity and selectivity towards the Peripheral Benzodiazepine Receptors (PBR), indicating their potential in vivo study of the PBR using imaging techniques (Katsifis, Mattner, Dikić, & Papazian, 2000).

Antitumor Activity

Furthermore, imidazo[1,2-a]pyridine derivatives have been evaluated for their antitumor properties. A study by Chena et al. (2022) synthesized N-(8-(3-ureidophenyl)imidazo[1,2- a ]pyridin-6-yl)acetamide derivatives and assessed their antitumor activity against SMMC7721 and HCT116 cells. The study highlighted that most compounds exhibited excellent anticancer activity, suggesting that derivatives containing imidazo[1,2- a ]pyridine and urea are promising for further in-depth study of antitumor properties (Chena et al., 2022).

Fluorescent Probes

Additionally, these compounds have been utilized as fluorescent probes for detecting ions. Shao et al. (2011) demonstrated that the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, produced 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. Among the novel imidazo[1,2-a]pyridine derivatives synthesized, one was shown to be an efficient fluorescent probe for mercury ion, indicating its utility in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Catalysis and Synthetic Applications

Moreover, the synthesis of imidazo[1,2-a]pyridines has been explored for catalytic and synthetic applications. For example, Wang et al. (2015) described a novel copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines, providing a new approach to synthesize 1,2-carbonyl imidazo[1,2-a]pyridines. These substrates are important in the preparation of fine chemicals and share a skeleton similar to that of Zolpidem (Wang et al., 2015).

properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O/c23-22(24,25)16-7-5-6-15(12-16)13-21(29)27-18-9-2-1-8-17(18)19-14-28-11-4-3-10-20(28)26-19/h1-12,14H,13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCZZEHGQPTBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide

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